4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of an amino group, a prop-2-en-1-ylsulfanyl group, and a pyrimidine ring with a carbonitrile group . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-amino-5-pyrimidinecarbonitrile with prop-2-en-1-ylthiol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases . The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 4-amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
- 4-amino-2-(propylsulfanyl)pyrimidine-5-carbonitrile
Uniqueness
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs . This structural feature enhances its potential as a tyrosine kinase inhibitor and its efficacy in anticancer applications .
Biological Activity
4-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4-amino-pyrimidine derivatives, including the compound . For instance, a study evaluated the encapsulation of 4-amino-pyrimidine in liposomes, demonstrating significant cytotoxic effects against HeLa cells (cervical cancer) with a cell viability reduction of approximately 75.91% at a concentration of 20 μg/mL . In vivo tests using sarcoma 180 tumor models showed tumor inhibition rates of 66.47% for encapsulated forms compared to lower rates for free compounds and standard treatments like 5-fluorouracil .
Formulation | Tumor Inhibition Rate (%) |
---|---|
Liposomal 4-amino-pyrimidine | 66.47 |
Free 4-amino-pyrimidine | 50.46 |
5-Fluorouracil | 14.47 |
Antiprotozoal Activity
The compound's structural analogs have been assessed for their inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of malaria parasites. Molecular docking studies indicated promising binding affinities, suggesting that modifications to the pyrimidine structure could enhance potency against malaria .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell proliferation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
A notable study involved the administration of liposomal formulations containing the compound in a controlled animal model. Results demonstrated a significant reduction in tumor size and improved survival rates compared to controls, further validating its therapeutic potential .
Properties
IUPAC Name |
4-amino-2-prop-2-enylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h2,5H,1,3H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLSIFPMZBASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.